Product packaging for Bisphenol A monofumarate(Cat. No.:CAS No. 94158-54-0)

Bisphenol A monofumarate

Cat. No.: B1627384
CAS No.: 94158-54-0
M. Wt: 326.3 g/mol
InChI Key: YGVINVPNQKMIAI-VAWYXSNFSA-N
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Description

Bisphenol A monofumarate (Chemical Formula: C19H18O5) is a synthetic chemical compound of interest in materials science research . It is structurally characterized by a bisphenol A group, a well-known industrial chemical used in polycarbonate plastics and epoxy resins, linked to a fumarate group . This molecular structure suggests its potential utility as a monomer or intermediate in the synthesis of specialized polymers. Researchers investigate such derivatives to develop new materials with tailored properties, for example, in the creation of dental composites and sealants, where various bisphenol A-derived monomers like Bis-GMA and Bis-EMA are commonly utilized . The fumarate moiety is a reactive group that can participate in polymerization reactions, allowing this compound to be incorporated into larger polymer networks. The primary research value of this compound lies in its application as a building block for novel polymeric structures and in studies aimed at modifying the physical and chemical characteristics of resin-based materials. Researchers should note that the bisphenol A structure is a subject of ongoing toxicological and environmental research due to its potential as an endocrine disruptor, and similar health effect concerns may extend to its derivatives . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O5 B1627384 Bisphenol A monofumarate CAS No. 94158-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94158-54-0

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

(E)-4-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C19H18O5/c1-19(2,13-3-7-15(20)8-4-13)14-5-9-16(10-6-14)24-18(23)12-11-17(21)22/h3-12,20H,1-2H3,(H,21,22)/b12-11+

InChI Key

YGVINVPNQKMIAI-VAWYXSNFSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=CC(=O)O

Other CAS No.

94158-54-0

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bisphenol a Monofumarate

Exploration of Direct and Indirect Synthesis Pathways

The synthesis of Bisphenol A monofumarate fundamentally involves an esterification reaction between Bisphenol A (BPA) and fumaric acid. However, the direct reaction of these two difunctional molecules often leads to the formation of polyesters. helsinki.fikompozit.org.tr Consequently, both direct and multi-step indirect pathways are employed to control the final product structure.

A direct pathway involves the controlled reaction of Bisphenol A and fumaric acid, typically via acid-catalyzed esterification (Fischer esterification). masterorganicchemistry.com This approach, while conceptually simple, presents challenges in achieving high selectivity for the monofumarate due to the potential for further reaction to form the diester and polyester (B1180765) oligomers.

Indirect pathways are more common, particularly in the context of producing resins. These methods modify one of the reactants first to facilitate a more controlled final reaction. A prevalent indirect method is the initial reaction of Bisphenol A with propylene (B89431) oxide to create a more reactive glycol, propoxylated Bisphenol A, which is then esterified with fumaric acid. ontosight.aiwur.nl Another approach involves converting fumaric acid to a more reactive derivative, such as fumaroyl chloride, which can then be reacted with Bisphenol A, a method often used for laboratory-scale synthesis via interfacial condensation. helsinki.figoogle.com A third route involves using Bisphenol A to create an epoxy resin (often abbreviated as DGEBA), which can then be reacted with fumaric acid. wikipedia.orgcollectionscanada.gc.ca

Table 1: Overview of Synthesis Pathways for Bisphenol A Fumarate (B1241708) Esters

Synthesis Pathway Description Reactants Key Intermediates
Direct Esterification Single-step condensation reaction. Bisphenol A, Fumaric Acid None
Indirect (Propoxylation) Two-step process where BPA is first alkoxylated. Bisphenol A, Propylene Oxide, Fumaric Acid Propoxylated Bisphenol A
Indirect (Acid Chloride) Fumaric acid is converted to a more reactive form. Bisphenol A, Fumaroyl Chloride Fumaroyl Chloride
Indirect (Epoxy Route) BPA is converted to an epoxy resin before reaction. Bisphenol A, Epichlorohydrin, Fumaric Acid Bisphenol A diglycidyl ether (DGEBA)

The choice of catalyst is critical in the synthesis of this compound and its related polymers. For direct esterification and the polycondensation reactions that form unsaturated polyester resins, acid catalysts are predominant. researchgate.net

Homogeneous acid catalysts such as sulfuric acid, concentrated hydrochloric acid, and p-toluene sulfonic acid are effective. core.ac.ukbris.ac.uk However, in industrial processes, heterogeneous solid acid catalysts are often preferred. google.com These include sulfonated polystyrene ion-exchange resins like Amberlyst-15 and Nafion, which offer advantages in terms of separation from the reaction mixture and reusability. collectionscanada.gc.caresearchgate.net The activity of these resin catalysts can be enhanced with promoters, such as organic sulfur-containing compounds. google.com

In certain resin synthesis processes, metal-based catalysts are also employed. Examples include titanium acetylacetone (B45752) and methyl ethyl diketone zirconium, which can catalyze the esterification under specific conditions. google.comgoogle.com For indirect routes involving acid chlorides, a base is often used to scavenge the HCl byproduct. stacoat.com

Table 2: Catalytic Systems in Bisphenol A Fumarate Synthesis

Catalyst Type Examples Applicable Pathway(s) Notes
Homogeneous Acid p-Toluene Sulfonic Acid, Sulfuric Acid Direct Esterification, Polycondensation Effective but can be corrosive and difficult to separate. core.ac.uk
Heterogeneous Acid Amberlyst-15, Nafion Direct Esterification, Polycondensation Preferred industrially for ease of separation and reuse. collectionscanada.gc.caresearchgate.net
Metal Catalysts Titanium Acetylacetone, Zirconium Complexes Resin Synthesis (Esterification) Used in specific formulations for vinyl ester resins. google.comgoogle.com
Base Pyridine, Triethylamine Indirect (Acid Chloride route) Acts as an HCl scavenger. nih.gov

The kinetics of the direct esterification of Bisphenol A with fumaric acid are governed by the principles of equilibrium reactions. masterorganicchemistry.com The formation of water as a byproduct means its removal is necessary to drive the reaction towards the ester products. google.com From a kinetic standpoint, water in the reaction medium can suppress the reaction rate. google.com

Selectivity for the monofumarate over the difumarate and polyester is a significant challenge. Because both Bisphenol A and fumaric acid are difunctional, the reaction tends to proceed towards polymerization. helsinki.fikompozit.org.tr Achieving high selectivity for the monofumarate requires careful control over reaction conditions. Key strategies include:

Stoichiometry: Using a significant molar excess of Bisphenol A relative to fumaric acid can statistically favor the formation of the mono-substituted product.

Reaction Time and Temperature: Limiting the reaction time and maintaining a moderate temperature can help prevent the second esterification from occurring extensively.

Reactant Reactivity: Using the cis-isomer, maleic anhydride (B1165640), instead of fumaric acid is common in polyester production. The maleic form can then be isomerized to the fumarate form during the reaction, which copolymerizes well with styrene (B11656). kompozit.org.trlboro.ac.uk

The purity of the initial Bisphenol A is also crucial, as the selectivity of its own synthesis (p,p'-isomer vs. o,p'-isomer) impacts the properties of the final product. chemicalbook.com

Table 3: Factors Influencing Reaction Kinetics and Selectivity

Factor Influence on Kinetics Influence on Selectivity
Temperature Increases reaction rate. Higher temperatures can decrease selectivity by promoting polyester formation.
Catalyst Increases the rate at which equilibrium is reached. The catalyst type can influence side reactions and isomer distribution.
Water Removal Drives the equilibrium reaction forward, increasing overall conversion rate. google.com Essential for obtaining high yields of any ester product.
Reactant Ratio Affects the concentration terms in the rate equation. A large excess of Bisphenol A favors monofumarate formation.

Advanced Derivatization Techniques for Functionalization

This compound is a trifunctional molecule, possessing three distinct reactive sites for further chemical modification: the phenolic hydroxyl group, the carboxylic acid group, and the carbon-carbon double bond of the fumarate moiety.

The free hydroxyl and carboxylic acid groups can undergo further esterification. A patent describes the reaction of a Bisphenol A-fumarate polyester resin with cinnamoyl chloride, demonstrating that available hydroxyl or carboxyl groups can be derivatized to introduce new functionalities, such as photosensitive groups. google.com

The carbon-carbon double bond in the fumarate structure is electron-deficient, making it a reactive site for several types of addition reactions. wikipedia.org

Michael Addition: As a good Michael acceptor, the double bond can react with nucleophiles like thiols and amines. This has been demonstrated in related unsaturated polyester amides, where the addition of compounds like thioglycolic acid or β-alanine to the fumarate double bond introduces new functional groups. researchgate.net

Free-Radical Copolymerization: This is the most common reaction for the fumarate double bond in the context of thermosetting resins. It readily copolymerizes with vinyl monomers, most notably styrene, in the presence of a free-radical initiator to form a rigid, cross-linked three-dimensional network. helsinki.fikompozit.org.tr

Halogenation: The double bond can undergo addition reactions with halogens, such as bromination. wikipedia.org

Table 4: Derivatization Potential of this compound

Reactive Site Type of Reaction Potential Reagents Resulting Functionality
Phenolic Hydroxyl Group Esterification, Etherification Acid Chlorides (e.g., Cinnamoyl Chloride), Alkyl Halides Pendant ester or ether groups. google.com
Carboxylic Acid Group Esterification, Amidation Alcohols, Amines Ester or amide linkages.
Fumarate C=C Double Bond Michael Addition Thiols, Amines Thioether or amine adducts. researchgate.net
Fumarate C=C Double Bond Free-Radical Polymerization Styrene, Acrylates Cross-linked polymer network. helsinki.fikompozit.org.tr
Fumarate C=C Double Bond Halogenation Bromine (Br₂) Dibromoalkane structure. wikipedia.org

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the production of this compound aims to reduce its environmental impact through improved efficiency and the use of less hazardous materials.

A primary green strategy is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts (e.g., H₂SO₄) with solid, reusable heterogeneous catalysts. rsc.org Sulfonated ion-exchange resins (Amberlyst, Nafion) are prime examples that simplify workup, minimize corrosive waste streams, and can be recycled for multiple reaction cycles. collectionscanada.gc.cacnr.it

The synthesis of BPA itself is considered to have a high atom economy, producing only water as a byproduct. wikipedia.orgbris.ac.uk The subsequent esterification with fumaric acid also produces only water, maintaining this efficiency. masterorganicchemistry.com Performing the reaction under solvent-free melt condensation conditions, where possible, further enhances the green profile by eliminating the need for organic solvents. helsinki.fi When solvents are necessary, the use of greener alternatives like supercritical carbon dioxide has been explored for BPA production and separation. researchgate.net

A broader green chemistry approach involves replacing the fossil-fuel-derived Bisphenol A with structurally similar diols derived from renewable biomass, such as lignin (B12514952) or cellulose. cnr.itrsc.orgcnr.it Significant research is dedicated to synthesizing bio-based bisphenols that could serve as direct replacements for BPA in polymerization reactions. rsc.orgunibo.it Furthermore, the use of enzymes, such as lipases, for the chemo-enzymatic synthesis of esters from phenols and acids represents a mild, selective, and environmentally benign catalytic alternative, although specific application to this compound is an area for further research. nih.gov

Table 5: Green Chemistry Approaches in Bisphenol A Ester Production

Green Principle Conventional Method Green Alternative Benefit
Catalysis Homogeneous mineral acids (HCl, H₂SO₄). bris.ac.uk Heterogeneous solid acids (e.g., Amberlyst, Nafion). cnr.itm-chemical.co.jp Reduced corrosion, catalyst reusability, simplified purification.
Solvents Organic solvents (e.g., Toluene). chemicalbook.com Solvent-free (melt) conditions or green solvents (e.g., supercritical CO₂). helsinki.firesearchgate.net Reduced VOC emissions and solvent waste.
Atom Economy High, with water as the main byproduct. wikipedia.org Maintained; focus on maximizing yield and minimizing side products. High resource efficiency.
Feedstocks Petroleum-based Phenol and Acetone. wikipedia.org Bio-based phenols and platform molecules from lignin or cellulose. rsc.orgcnr.it Reduced reliance on fossil fuels, potential for biodegradable products.
Reaction Conditions High temperatures and pressures may be required. Enzymatic catalysis (e.g., using lipases). nih.gov Milder reaction conditions, high selectivity, reduced energy consumption.

Structural Characterization and Spectroscopic Elucidation of Bisphenol a Monofumarate

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for verifying the identity of a synthesized compound or for identifying unknown substances.

While experimental HRMS data for Bisphenol A monofumarate is not available in the reviewed literature, computational predictions for its mass spectrometric behavior have been generated. The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of this compound (C₁₉H₁₈O₅), which are valuable for theoretical and future experimental reference. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺327.12270175.0
[M+Na]⁺349.10464180.7
[M-H]⁻325.10814179.0
[M+NH₄]⁺344.14924187.2
[M+K]⁺365.07858177.0
[M+H-H₂O]⁺309.11268167.8
[M+HCOO]⁻371.11362192.7
[M+CH₃COO]⁻385.12927203.2
Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups.

No experimental FTIR or Raman spectra for this compound have been published in the scientific literature. While numerous studies detail the vibrational spectra of Bisphenol A and its various derivatives, specific data for the monofumarate ester linkage to fumaric acid is absent. mdpi.comresearchgate.net

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details, offering an unambiguous structural elucidation.

A search for crystallographic data reveals no published X-ray crystal structure for this compound. The synthesis of a single crystal suitable for X-ray diffraction and the subsequent structural analysis have not been reported in the available literature. While the crystal structure of Bisphenol A complexed with various receptors has been studied, the structure of the monofumarate derivative remains undetermined. nih.gov

Computational Chemistry for Conformational and Electronic Structure Prediction

In the absence of experimental data, computational chemistry serves as a powerful tool to predict the structural and electronic properties of molecules. Methods such as Density Functional Theory (DFT) can provide insights into the likely conformations, bond parameters, and spectroscopic properties.

While specific computational studies dedicated to this compound are not found in the literature, the PubChemLite database provides some predicted properties. For instance, the XlogP3, a computationally predicted measure of lipophilicity, is estimated to be 3.9. uni.lu More detailed computational analyses focusing on its conformational landscape, electronic distribution, and predicted spectroscopic signatures have not been published.

Molecular Interactions and Mechanistic Studies of Bisphenol a Monofumarate

Ligand-Receptor Binding Dynamics and Affinities

Bisphenol A (BPA) is recognized as an endocrine-disrupting chemical due to its ability to interact with a variety of biological receptors. mdpi.com Its structural similarity to natural hormones allows it to bind to these receptors, often initiating a cascade of cellular events. plos.org

BPA exhibits binding affinity for several nuclear receptors, which are key regulators of gene expression. mdpi.comfrontiersin.org

Estrogen Receptors (ERs): BPA is well-documented to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), although with a lower affinity than the natural ligand, 17β-estradiol. frontiersin.orgplos.orgnih.gov The binding affinity of BPA for ERα and ERβ is over 1000-fold lower than that of estradiol (B170435). plos.org Despite this, BPA can act as a transcriptional activator for these receptors. plos.org Some studies indicate that BPA binds to ERα with a slightly higher affinity than to ERβ. nih.govbiorxiv.org The interaction of BPA with ERs can mimic the action of natural hormones, keeping the receptors in an active conformation. plos.org A metabolite of BPA, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), has been found to have a nanomolar affinity for both human ERα and ERβ, suggesting that the metabolism of BPA could explain some of its estrogenic effects. plos.org

Androgen Receptors (ARs): BPA can act as an antagonist to the androgen receptor. nih.govnih.gov It competitively inhibits the action of androgens like dihydrotestosterone (B1667394) (DHT). nih.govbwise.kr Molecular docking studies have shown that BPA can bind to the ligand-binding domain of the AR. nih.gov This interaction can disrupt the normal function of the AR, potentially impacting male reproductive health. bwise.krplos.org BPA has been shown to disrupt DHT-induced AR dimerization, which is a crucial step in its function. bwise.kr

Thyroid Hormone Receptors (TRs): BPA has been identified as an antagonist for thyroid hormone receptors, particularly TRβ. nih.govpsu.edu It can bind to TRs and inhibit their transcriptional activity, which is stimulated by the thyroid hormone T3. nih.govmdpi.com The antagonistic effect of BPA on TRs is thought to be a primary mechanism through which it disrupts thyroid function. nih.gov BPA may displace T3 from the receptor and recruit a corepressor, leading to the suppression of gene expression. nih.gov

Estrogen-Related Receptors (ERRs): BPA exhibits a strong binding affinity for the orphan nuclear receptor, estrogen-related receptor gamma (ERRγ). nih.govnih.gov In fact, its binding affinity for ERRγ is significantly higher than for ERs. nih.gov BPA preserves the high constitutive activity of ERRγ. nih.gov This interaction is considered a potential pathway for the low-dose effects of BPA. nih.govnih.gov

Table 1: Binding Affinities and Activities of Bisphenol A with Nuclear Receptors

Receptor Interaction Type Reported Affinity/Activity References
Estrogen Receptor α (ERα) Agonist Lower affinity than estradiol; EC50 of 10-100 nM. plos.orgnih.govnih.gov
Estrogen Receptor β (ERβ) Agonist/Antagonist Lower affinity than ERα for BPA; some derivatives act as antagonists. nih.govnih.gov
Androgen Receptor (AR) Antagonist Competitively inhibits androgen action; IC50 of 1-2 μM. nih.govbwise.krnih.gov
Thyroid Hormone Receptor (TR) Antagonist Inhibits T3-mediated transcription. nih.govnih.govmdpi.com
Estrogen-Related Receptor γ (ERRγ) Agonist Strong binding affinity with an IC50 value of 13.1 nM. nih.govnih.gov

Beyond nuclear receptors, BPA also interacts with membrane-bound receptors and ion channels, leading to rapid, non-genomic effects.

Membrane Receptors: BPA can interact with G protein-coupled estrogen receptor (GPER), also known as GPR30. researchgate.netnih.gov This interaction triggers rapid estrogenic signaling through the activation of various kinase pathways. mdpi.comnih.gov The affinity of estradiol for GPER is about 10-fold lower than for nuclear ERs. frontiersin.org

Ion Channels: There is growing evidence that BPA can modulate the activity of various ion channels. nih.gov For instance, BPA has been shown to block the human cardiac sodium channel (hNav1.5) by binding to the local anesthetic receptor site. nih.gov It can also affect voltage-gated sodium currents in neurons. nih.gov Additionally, studies have suggested that BPA may modulate the function of T-type Ca(2+) channels. researchgate.net

In silico studies have predicted that BPA can bind to sex hormone-binding globulin (SHBG). researchgate.net SHBG is a protein that binds to and transports sex hormones in the blood, regulating their availability to target tissues.

Enzyme Kinetics and Metabolic Pathway Interference

Extensive literature searches for direct research on the enzyme kinetics and metabolic pathway interference specifically for Bisphenol A monofumarate have yielded no specific studies or data. The scientific focus has predominantly been on its precursor, Bisphenol A (BPA), and other analogues. Therefore, this section will address the current landscape of available information, noting the significant data gap concerning this compound itself.

Detailed Research Findings

Research into the enzymatic interactions and metabolic fate of this compound is not publicly available. Scientific investigations have largely concentrated on the broader implications of Bisphenol A (BPA) on metabolic processes. For instance, studies have shown that BPA can interfere with various metabolic pathways, including those involved in glucose and lipid metabolism. wur.nl It has been observed to modulate the expression of genes such as Sterol regulatory element binding transcription factor 1 (Srebf1) and CCAAT/enhancer binding protein alpha (Cebpa), and influence enzymes like lipoprotein lipase (B570770) (Lpl), acetyl-Coenzyme A carboxylase beta (Acacb), and fatty acid synthase (Fasn). wur.nl

The metabolism of BPA itself is primarily understood to proceed through glucuronidation and sulfation pathways, with the formation of BPA glucuronide being a major detoxification route in humans. nih.gov This process is mediated by UDP-glucuronosyltransferases (UGTs), with UGT2B15 showing significant activity towards BPA. nih.gov

Fumarate (B1241708), the other component of this compound, is a well-known intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production. In some biological systems exposed to BPA, alterations in the expression of genes related to the citric acid cycle, including those encoding for fumarate-related enzymes, have been noted. mdpi.com For example, in BPA-exposed aerobic granular sludge, a high expression of genes encoding for fumarate-metabolizing enzymes was observed. mdpi.com However, this does not provide direct evidence of how this compound is metabolized or how it might interfere with enzymatic pathways.

The formation of this compound is part of a synthesis process for certain polyester (B1180765) resins, created by reacting Bisphenol A with propylene (B89431) oxide and then with fumaric acid. wur.nl This industrial context, however, does not shed light on its biochemical interactions within a biological system.

Given the absence of direct research, any discussion on the enzyme kinetics or metabolic pathway interference of this compound would be purely speculative. Further research is required to determine if and how this specific compound interacts with metabolic enzymes and pathways.

Data Tables

Due to the lack of available research, no specific data on the enzyme kinetics of this compound can be presented. The following table is a template that illustrates the type of data that would be necessary to populate should such research become available in the future.

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound

EnzymeSubstrate(s)Km (µM)Vmax (nmol/min/mg)Type of InhibitionKi (µM)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Polymer Science and Advanced Materials Research Involving Bisphenol a Monofumarate

Monomer Reactivity and Polymerization Kinetics

The polymerization behavior of resins based on Bisphenol A and fumarate (B1241708) units is primarily characterized by the free-radical copolymerization of the fumarate double bonds within the polyester (B1180765) backbone with a reactive diluent, most commonly styrene (B11656). helsinki.fikompozit.org.tr The kinetics of this curing process are complex and influenced by several factors at the molecular level.

The reactivity of the fumarate double bond is a critical parameter. It has been reported that fumarate units are more reactive toward styrene radicals than maleate (B1232345) units, which leads to more thoroughly and firmly crosslinked polymer networks. google.com The structure of the polyester prepolymer itself plays a significant role in the polymerization kinetics. In bisphenol-type resins, for instance, the conversion rate of the fumarate double bond has been shown to increase with the extension of the polyoxypropylene chain attached to the Bisphenol A moiety. researchgate.net Conversely, an increase in the initial molecular weight of the polyester prepolymer can be unfavorable for the conversion of the fumarate double bond, likely due to increased viscosity and reduced molecular mobility. researchgate.net

The concentration of styrene is another key variable in the polymerization kinetics. The relative amounts of styrene and fumarate units dictate the final network structure. Spectroscopic studies have identified various structural sequences in the cured resin, such as fumarate-styrene-fumarate (FSF), styrene-styrene-fumarate (SSF), and longer polystyrene chains (SSS). helsinki.fi As the styrene content in the initial resin mixture increases, so does the length of the styrene sequences in the final crosslinked network. helsinki.fi In resins with lower styrene content (e.g., less than 40% by weight), a significant number of fumarate units may remain unreacted after the initial cure, necessitating a post-curing process to drive the reaction to completion and maximize the crosslink density. helsinki.fi

The curing process is typically initiated by peroxides, such as methyl ethyl ketone peroxide (MEKP), often in the presence of a promoter. helsinki.firesearchgate.net The kinetics of this exothermic reaction can be monitored using techniques like Fourier Transform Infrared (FTIR) Spectroscopy, which tracks the disappearance of the distinct double bonds of both the styrene and the fumarate groups, providing conversion profiles over time. researchgate.net Differential Scanning Calorimetry (DSC) is also used to study the curing kinetics by measuring the heat evolved during the reaction at various temperatures. ump.edu.my

Design and Synthesis of Bisphenol A Monofumarate-Based Polymers

Polymers based on Bisphenol A and fumarate are typically synthesized as unsaturated polyester resins (UPRs). The synthesis is generally a two-stage process.

First, an unsaturated polyester prepolymer is created through polycondensation. This involves reacting a diol, derived from Bisphenol A, with an unsaturated dibasic acid, which is typically fumaric acid or its precursor, maleic anhydride (B1165640). kompozit.org.trwur.nl To enhance properties like toughness and processability, the Bisphenol A is often first modified by reacting it with an alkylene oxide, such as propylene (B89431) oxide, to form a propoxylated bisphenol A diol. wur.nlonepetro.orgbaltazarkompozyty.pl This intermediate then undergoes esterification with fumaric acid. The reaction is carried out at elevated temperatures until a desired molecular weight (typically between 1,000 and 4,000 g/mol ) and a low acid number are achieved. google.com During this stage, any maleic anhydride used will largely isomerize to the more reactive fumarate form. researchgate.net

The resulting polyester prepolymer is a viscous or solid material containing reactive carbon-carbon double bonds from the fumarate units along its backbone.

In the second stage, this prepolymer is dissolved in a liquid reactive monomer, which serves as both a crosslinking agent and a diluent to reduce viscosity for processing. helsinki.fikompozit.org.tr Styrene is the most widely used reactive monomer for this purpose. helsinki.fibaltazarkompozyty.pl The final product is a curable liquid resin solution, commonly referred to as a "Bisphenol A fumarate resin." The styrene content is carefully controlled, typically ranging from 35% to 50% by weight, as it significantly impacts the resin's viscosity, curing characteristics, and the final properties of the thermoset material. helsinki.figoogle.com

A typical synthesis route is illustrated below:

Alkoxylation: Bisphenol A is reacted with propylene oxide to form propoxylated Bisphenol A.

Polyesterification: The propoxylated Bisphenol A is reacted with fumaric acid (or maleic anhydride) to form the unsaturated polyester prepolymer.

Blending: The polyester prepolymer is dissolved in styrene monomer to produce the final liquid resin.

This synthetic approach allows for the design of resins with tailored properties by modifying the structure of the diol (e.g., the length of the propoxy chain) or adjusting the ratio of the polyester to the styrene monomer. researchgate.netonepetro.org

Structure-Property Relationships in Polymeric Materials

The properties of cured polymeric materials derived from Bisphenol A fumarate are directly linked to their molecular architecture. The combination of the rigid, aromatic Bisphenol A core, the reactive fumarate sites, and the crosslinking styrene network results in thermosets with a desirable balance of thermal, mechanical, and chemical resistance properties. onepetro.orgspecialchem.com

Key Structural Components and Their Effects:

Bisphenol A Core: The aromatic rings within the Bisphenol A unit impart significant rigidity and steric hindrance to the polymer backbone. This structure contributes to the high thermal stability and excellent corrosion resistance of the cured material. researchgate.netonepetro.org

Fumarate Unsaturation: The carbon-carbon double bonds of the fumarate units are the sites for crosslinking with styrene. The high reactivity of the fumarate group allows for the formation of a dense and robust three-dimensional network, which is fundamental to the material's strength and chemical resistance. google.comresearchgate.net

Alkoxylation (e.g., Propoxylation): The introduction of flexible propylene oxide chains between the rigid Bisphenol A units adds toughness to the polymer backbone, making the final material less brittle. onepetro.org This modification also provides a degree of steric shielding to the ester linkages, contributing to improved chemical resistance, particularly against alkaline environments. onepetro.org

Styrene Crosslinks: The amount of styrene used as the reactive diluent determines the crosslink density of the final polymer network. A higher degree of crosslinking generally leads to increased strength, stiffness, thermal stability (higher glass transition temperature), and improved resistance to chemical attack and solvents. google.comonepetro.orgspecialchem.com The length of the polystyrene chains between the polyester backbones also influences the final properties. helsinki.fi

The table below presents typical properties of a cured, unreinforced propoxylated Bisphenol A fumarate resin, illustrating the performance characteristics that result from these structure-property relationships.

PropertyValueTest Method
Tensile Strength75 MPaISO 527-2
Tensile Modulus3400 MPaISO 527-2
Elongation at Break3.5 %ISO 527-2
Flexural Strength130 MPaISO 178
Flexural Modulus3500 MPaISO 178
Heat Distortion Temperature (HDT)125 °CISO 75-Ae
Glass Transition Temperature (Tg)140 °CDMA
Barcol Hardness40ASTM D2583

Table 1: Typical mechanical and thermal properties of a cured, unreinforced propoxylated Bisphenol A fumarate unsaturated polyester resin (Data sourced from Atlac 382 Product Data Sheet baltazarkompozyty.pl).

The interplay between these structural elements allows for the molecular design of materials with specific performance profiles tailored for demanding industrial applications. researchgate.net

Applications in Composite Materials and Resins

The excellent chemical resistance, thermal stability, and mechanical properties of Bisphenol A fumarate-based resins make them highly suitable for use in high-performance composite materials and protective coatings. onepetro.orgresearchgate.net These resins are a material of choice for fabricating fiber-reinforced plastic (FRP) components that are intended for service in corrosive environments and at elevated temperatures. researchgate.netonepetro.org

The primary application area is in industrial settings where resistance to aggressive chemicals is paramount. Bisphenol A fumarate resins exhibit superior performance in acidic and salt solutions and are particularly noted for their resistance to hot alkali environments, outperforming many other types of polyester and vinyl ester resins in this regard. baltazarkompozyty.pl

Common Applications Include:

Pipes (B44673) and Tanks: Used in the chemical processing industry for manufacturing FRP pipes and storage tanks for acids, alkalis, and other corrosive fluids. onepetro.org

Ducting and Scrubbers: Fabricating ductwork and wet gas scrubbers for handling corrosive fumes and industrial exhausts. researchgate.netonepetro.org

Cured-In-Place Pipe (CIPP): Specialty formulations are designed for trenchless pipeline rehabilitation, where a resin-saturated liner is inserted into a damaged pipe and cured to form a new, seamless, and corrosion-resistant inner wall.

Coatings and Mortars: These resins can be formulated with fillers like glass flakes to create highly durable, chemically resistant coatings and mortars for protecting concrete and steel structures. baltazarkompozyty.pl

The versatility of these resins allows them to be used with various composite manufacturing processes, as detailed in the table below.

Fabrication MethodDescriptionTypical End-Products
Filament WindingResin-impregnated continuous fibers are wound onto a rotating mandrel.High-pressure pipes, storage tanks, rocket motor casings. baltazarkompozyty.pl
Centrifugal CastingResin and chopped fibers are introduced into a rotating mold, with centrifugal force distributing the material.Cylindrical products like pipes and tubes. baltazarkompozyty.pl
Hand Lay-up & Spray-upManual methods where layers of reinforcement are saturated with resin onto a mold.Large, complex-shaped parts like boat hulls, tank linings, and architectural components. baltazarkompozyty.pl
PultrusionFibers are pulled through a resin bath and then through a heated die to cure.Structural profiles, gratings, ladder rails.

Table 2: Common fabrication methods and applications for Bisphenol A fumarate resin composites. baltazarkompozyty.pl

The combination of performance and processability ensures that Bisphenol A fumarate resins remain a critical material for creating durable composites for challenging industrial and infrastructure applications.

Environmental Fate and Transformation Pathways of Bisphenol a Monofumarate

Environmental Distribution and Partitioning Characteristics

The environmental distribution of Bisphenol A (BPA) and its derivatives, including Bisphenol A monofumarate, is influenced by their physicochemical properties. unibo.it While specific data for the monofumarate is limited, the behavior of the parent compound, BPA, provides significant insights into its likely environmental partitioning.

Atmospheric Transport and Degradation Modeling

The low vapor pressure of BPA suggests that evaporation to and transport in the air is generally minimal at room temperature. wur.nl However, at elevated temperatures, its volatility increases. wur.nl In the atmosphere, BPA is expected to exist almost entirely in the particulate phase. wur.nl The primary source of atmospheric BPA is the combustion of solid waste. mdpi.com

Atmospheric transport modeling indicates that BPA can be subject to long-distance diffusion and can return to soil and water through dry and wet deposition. mdpi.com Meteorological conditions play a significant role in the atmospheric concentration of BPA. nih.gov For instance, wind speed is inversely correlated with BPA concentration, as stronger winds facilitate dispersal. nih.gov Stable atmospheric conditions can lead to higher concentrations near the surface. nih.gov

Table 1: Factors Influencing Atmospheric BPA Concentration

Meteorological ParameterEffect on BPA ConcentrationReference
Wind SpeedInverse correlation; higher wind speed leads to lower concentration. nih.gov
Atmospheric StabilityStable conditions prevent vertical diffusion, increasing surface concentration. nih.gov
TemperatureNegative correlation observed in some studies. nih.gov

Aquatic and Sediment-Water Interactions and Transport

Transportation in the aquatic environment is a primary pathway for the distribution of BPA between environmental compartments. wur.nl Due to its moderate to low water solubility, BPA is expected to partition moderately into particulate matter, sediments, and biota. wur.nlnih.gov The high octanol-water partition coefficient (log Kow) of BPA, around 3.32 to 3.40, indicates a tendency for it to be absorbed by soil or sediment matrices rather than remaining dissolved in water. mdpi.comfrontiersin.orgmdpi.com

Once in an aquatic system, BPA can be found in both the water column and sediment. nih.gov Studies have shown that sediment is often the dominant sink for BPA in aquatic environments. nih.gov The transfer of BPA from water to sediment is a key process, and its concentration in sediment can be significantly higher than in the overlying water. nih.gov Some derivatives of BPA have been found to be more resistant to biodegradation, making them more likely to accumulate in aquatic environments. uib.noacs.org

Soil Mobility and Sequestration Dynamics

When released to soil, BPA is expected to have moderate to low mobility. wur.nl Its tendency to adsorb to soil particles is influenced by the organic matter content and particle size of the soil. nih.gov The soil-water partitioning coefficient (Koc) for BPA ranges from 314 to 1524, indicating relatively low mobility. nih.govnih.gov

The improper disposal of products containing BPA derivatives is a primary source of soil contamination. mdpi.com While BPA itself has moderate mobility, its hydroxyl group can react with substances like sulfates and glucuronic acid in the soil, which can alter its mobility within the soil-plant system. mdpi.com Some studies suggest that under certain conditions, there could be enhanced leaching or percolation to groundwater, particularly if the soil pH approaches the pKa of BPA. nih.gov

Degradation Mechanisms in Environmental Compartments

The degradation of Bisphenol A and its derivatives in the environment occurs through both abiotic and biotic processes.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic degradation of BPA, including photolysis and hydrolysis, is generally considered to be slower than biodegradation. wikipedia.org

Hydrolysis : Bisphenol A itself is not susceptible to hydrolysis. wur.nl However, the ester bonds in polymers like polycarbonate, which are formed from BPA, can be hydrolyzed, leading to the leaching of BPA monomer. researchgate.net This process can be accelerated by heat. researchgate.net Studies on bisphenol A analogues have also shown that hydrolysis of the parent compounds does not readily occur. nih.govresearchgate.net

Photolysis : BPA has the potential to undergo photolysis in water, especially if it is not bound to organic matter. wur.nl Direct UV photolysis in water can lead to the degradation of various bisphenol compounds, with removal efficiencies varying depending on the specific compound. nih.gov

Oxidation : Advanced oxidation processes, such as those involving hydroxyl radicals, can efficiently oxidize BPA. csic.es Manganese oxides (MnO2) present in the environment can also mediate the abiotic degradation of BPA. nih.govosti.gov Both Mn(III) and Mn(IV) have been shown to effectively degrade BPA. nih.govosti.gov

Table 2: Abiotic Degradation of Bisphenols

ProcessDescriptionKey FactorsReference
HydrolysisGenerally does not occur for BPA itself, but ester linkages in polymers can hydrolyze.Heat wur.nlresearchgate.net
PhotolysisDegradation by light, particularly UV, can occur in water.Presence of organic matter wur.nlnih.gov
OxidationCan be degraded by advanced oxidation processes and manganese oxides.pH, presence of catalysts csic.esnih.govosti.gov

Biotic Degradation Pathways (e.g., Microbial Metabolism, Enzymatic Transformation)

Biotic degradation is a major pathway for the removal of BPA from the environment. wur.nljeeng.net A wide variety of microorganisms, including bacteria and fungi, are capable of degrading BPA. wur.nltandfonline.com

Microbial Metabolism : Numerous bacterial strains, particularly from the Sphingomonadaceae family, can utilize BPA as a sole carbon source. mdpi.comresearchgate.netmdpi.com The degradation of BPA in soil is largely due to bacterial metabolism. researchgate.net The primary pathway often involves the hydroxylation of the methyl group or the quaternary carbon of the BPA molecule. asm.orgnih.gov This can lead to the formation of intermediates such as 4-hydroxybenzaldehyde (B117250) and 4-hydroxyacetophenone, which are then further mineralized. nih.gov In some cases, BPA is metabolized to compounds like 4-hydroxybenzoic acid in the soil, which can then be taken up by plants. koreascience.kr

Enzymatic Transformation : Extracellular enzymes produced by microorganisms play a significant role in BPA degradation. osti.gov Laccases and peroxidases, produced by various fungi and some bacteria, can catalyze the oxidation of BPA. csic.esnih.gov For instance, laccases from fungi like Trametes versicolor have been shown to efficiently degrade BPA. mdpi.com The presence of redox mediators can sometimes enhance the activity of these enzymes. csic.es

Table 3: Key Enzymes in Biotic Degradation of BPA

EnzymeSource Organism (Example)Role in DegradationReference
LaccaseFungi (Trametes versicolor), Bacteria (Pseudomonas sp.)Oxidation of BPA csic.esmdpi.comnih.gov
PeroxidaseFungiOxidation of BPA mdpi.comnih.gov
Cytochrome P450 MonooxygenaseBacteria (Sphingomonas sp.)Hydroxylation of BPA asm.org
Fumarate (B1241708) enzymeBacteriaInvolved in the citric acid cycle, a key metabolic pathway. mdpi.comresearchgate.net

Identification and Analysis of Environmental Transformation Products

The identification of environmental transformation products of this compound is a critical area of research that remains largely unexplored. However, studies on the biodegradation of Bisphenol A by certain microorganisms offer potential pathways for the transformation of its derivatives.

Fungal degradation has been identified as a possible transformation route. For instance, some fungi, such as Aspergillus terreus and Aspergillus flavus, have been shown to convert Bisphenol A into bis(2-ethylhexyl) fumarate (BEHF) through the action of their extracellular enzymes. researchgate.netresearchgate.net This suggests that under specific environmental conditions, the fumarate moiety could be enzymatically attached to the BPA structure, or conversely, that this compound could be a potential intermediate or be similarly transformed.

Analytical techniques for identifying such transformation products would likely involve advanced chromatographic and spectrometric methods. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are standard for the detection of BPA and its derivatives in environmental and biological samples. nih.gov

Table 1: Potential Transformation Pathways and Products of this compound

Transformation PathwayPotential ProductsInfluencing Factors
Fungal BiodegradationBis(2-ethylhexyl) fumarate (BEHF) and other fumarate estersPresence of specific fungal species (e.g., Aspergillus terreus, Aspergillus flavus), enzymatic activity. researchgate.netresearchgate.net
HydrolysisBisphenol A, Fumaric AcidpH (acidic or alkaline conditions), temperature, microbial activity. nih.gov
PhotodegradationPhenolic compounds, semiquinone derivativesUV radiation, presence of photosensitizers. wur.nl

Bioavailability and Potential for Bioaccumulation in Environmental Organisms

The bioavailability and bioaccumulation potential of this compound in environmental organisms are not well-documented. The assessment of these parameters is crucial for understanding the potential ecological risk of the compound. Much of the understanding is extrapolated from the known behavior of BPA.

BPA itself is considered to have a low to moderate potential for bioaccumulation in aquatic organisms. researchgate.netnih.gov However, the addition of the fumarate group could alter the physicochemical properties of the molecule, such as its lipophilicity (log Kow), which in turn would influence its bioavailability and bioaccumulation. A safety data sheet for a product containing "Bisphenol A propylene (B89431) oxide fumarate polymer" states that bioaccumulation is unlikely. xerox.com

The uptake of BPA has been studied in various organisms. For instance, studies on fish have shown that BPA can be taken up from the water, with concentrations varying in different tissues. europa.eu The metabolism of BPA in organisms often involves conjugation, such as glucuronidation, which facilitates its excretion and reduces its biological activity. psu.edunih.gov It is plausible that this compound, if taken up by organisms, would undergo similar metabolic pathways, potentially being hydrolyzed to BPA and fumaric acid before further metabolism.

The trophic transfer of BPA has been observed in aquatic food chains. wikipedia.org Whether this compound exhibits similar behavior is a critical question for future research. The potential for this compound to move up the food chain would depend on its persistence, bioavailability, and the metabolic capabilities of the organisms at different trophic levels.

Table 2: Bioavailability and Bioaccumulation Parameters for Related Compounds

CompoundOrganismParameterValueReference
Bisphenol AFish (General)Bioconcentration Factor (BCF)Low to moderate nih.gov
Bisphenol AAquatic OrganismsBioaccumulationLow potential europa.eu
Bisphenol A propylene oxide fumarate polymerNot specifiedBioaccumulationUnlikely xerox.com

Analytical Methodologies for Detection and Quantification of Bisphenol a Monofumarate

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental for separating Bisphenol A monofumarate from complex matrices before its quantification. The choice of technique often depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, stands as a primary tool for the analysis of Bisphenol A and its derivatives like the monofumarate. This technique offers high sensitivity and selectivity, making it ideal for detecting trace levels of the compound. The HPLC separates the analyte from other components in the sample, and the mass spectrometer provides accurate identification and quantification based on the mass-to-charge ratio of the ionized compound and its fragments.

For related compounds like BPA, methods have been developed using various HPLC columns, such as C18, and mobile phases typically consisting of acetonitrile (B52724) and water mixtures. The MS is often operated in electrospray ionization (ESI) mode. The use of a deuterated internal standard, such as BPA-d16, is a common practice to ensure accuracy by correcting for matrix effects and variations during sample preparation and analysis.

Table 1: Example HPLC-MS/MS Parameters for Bisphenol Analysis

Parameter Setting
Column C18 (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 227

| Product Ions (m/z) | 133, 212 |

This table presents typical parameters used for the analysis of the parent compound, Bisphenol A, which would be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of Bisphenol A and its analogues. This method is suitable for volatile or semi-volatile compounds. A critical step in the GC-MS analysis of non-volatile compounds like this compound is derivatization. This process converts the polar functional groups into less polar, more volatile derivatives, making them amenable to gas chromatography. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection and quantification. GC-MS provides excellent separation efficiency and definitive identification based on mass spectra.

Sample Preparation and Extraction Protocols in Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to isolate and preconcentrate the target analyte from the sample matrix while removing interferences.

Solid-Phase Extraction (SPE) Enhancements

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of Bisphenol A and its derivatives from various liquid samples, including water, milk, and urine. The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent.

Commonly used SPE sorbents include C18-bonded silica (B1680970) and polymeric sorbents like polystyrene-divinylbenzene. The efficiency of SPE can be enhanced by optimizing several factors, such as the sample pH, the type and volume of conditioning and elution solvents, and the sample loading flow rate. For complex matrices like milk, a pre-treatment step, such as dilution with a mixture of water and methanol, may be necessary to disrupt emulsions and reduce viscosity. Molecularly Imprinted Polymers (MIPs) have also been developed as highly selective SPE sorbents for Bisphenol A, offering improved cleanup and pre-concentration.

Advanced Microextraction Techniques (e.g., Solid-Phase Microextraction)

In recent years, several microextraction techniques have emerged as greener and more efficient alternatives to traditional extraction methods. These techniques use significantly smaller amounts of solvents and sample volumes.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. The analyte partitions from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For less volatile compounds analyzed by HPLC, the analyte is desorbed from the fiber using a solvent. While SPME has been applied to BPA analysis in water, its use in complex food matrices can be challenging due to potential contamination of the fiber by fats and proteins.

Dispersive liquid-liquid microextraction (DLLME) is another rapid and efficient microextraction method. It involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. After centrifugation, the sedimented phase is collected for analysis. This technique has been successfully applied to the analysis of BPA and its analogues in urine samples.

Spectroscopic Quantification Methods

While chromatographic methods are dominant, spectroscopic techniques, particularly when combined with chemometrics, can also be employed for quantification. UV-Vis spectrophotometry can be used to monitor the concentration of compounds like BPA. However, in complex mixtures where spectra overlap, univariate analysis is often insufficient.

Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can be used to analyze the full spectrum and quantify the analyte of interest even in the presence of interfering substances. For instance, the photodegradation of BPA has been monitored using UV-Vis spectrophotometry coupled with PLS, demonstrating the ability to quantify the compound in a mixture. Fluorescence spectroscopy is another sensitive detection method often coupled with HPLC. The intrinsic fluorescence of the phenolic structure allows for selective and sensitive detection.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
Bisphenol A BPA
This compound -
Acetonitrile -
Methanol -
Formic Acid -
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA
Bisphenol A-d16 (deuterated) BPA-d16

Method Validation and Inter-Laboratory Comparison Studies

Ensuring the reliability, accuracy, and comparability of analytical data for a specific compound is paramount in scientific research and regulatory monitoring. This is achieved through rigorous method validation and participation in inter-laboratory comparison studies. While specific data for this compound is not extensively available in peer-reviewed literature, the principles and procedures for its validation would follow the established protocols for related compounds, such as its parent compound, Bisphenol A (BPA). The validation data for BPA serves as a crucial benchmark and a model for the types of performance characteristics that would need to be established for any analytical method intended to quantify this compound.

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key parameters assessed during validation include linearity, accuracy (as recovery), precision (repeatability and reproducibility), and sensitivity (limits of detection and quantification).

Linearity establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For example, in the analysis of BPA and its derivatives, calibration curves are typically generated. A study validating a method for BPA and its chlorinated derivatives in human urine demonstrated good linearity (r² > 0.99) for BPA over a concentration range of 0.5 to 16.0 ng/mL. nih.gov Another validation for BPA in nonalcoholic beverages showed linearity with a correlation coefficient (r²) greater than 0.99. oup.com

Accuracy is typically evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage of the analyte recovered by the method is calculated. High recovery rates indicate an accurate method. A single-laboratory validation for BPA and its derivatives in canned food reported excellent percentage recoveries, ranging from 86.07% to 114.06%, across spike levels of 200, 1000, and 2000 µg/kg. who.int Similarly, a method for BPA in animal tissues showed recovery rates of 67% to 86%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (repeatability) assesses the variation within the same laboratory, by the same operator, using the same equipment over a short period.

Inter-day precision (intermediate precision or reproducibility) assesses the variation within the same laboratory but on different days, with different analysts, or different equipment.

A validation study for BPA and other derivatives found intra-day precision RSDs ranging from 0.04% to 2.82% and inter-day precision RSDs from 0.20% to 2.96%. who.int

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A method for BPA analysis in animal tissues reported LOD values of 0.5–1 µg/kg and LOQ values of 1 µg/kg. nih.gov

The table below summarizes typical method validation parameters from studies on the parent compound, Bisphenol A, which illustrate the performance characteristics that would be required for a validated this compound method.

Table 1: Illustrative Method Validation Parameters Based on Bisphenol A (BPA) Analysis This table presents data for Bisphenol A (BPA) to exemplify the required validation parameters for its derivatives like this compound.

ParameterMatrixAnalytical TechniqueValue/RangeSource
Linearity (r²)Human UrineUPLC-MS/MS>0.99 nih.gov
Accuracy (Recovery)Canned FoodHPLC-FLD86.07% - 114.06% who.int
Accuracy (Recovery)Animal TissueHPLC-FLD67% - 86% nih.gov
Intra-day Precision (RSD)Canned FoodHPLC-FLD0.04% - 2.82% who.int
Inter-day Precision (RSD)Canned FoodHPLC-FLD0.20% - 2.96% who.int
Limit of Detection (LOD)Animal TissueHPLC-FLD0.5 - 1 µg/kg nih.gov
Limit of Quantification (LOQ)BeveragesLC-MS/MS0.3 µg/L oup.com

Inter-Laboratory Comparison Studies

The European Union Reference Laboratory for Food Contact Materials (EURL-FCM) has organized several ILCs for the determination of BPA. In one such exercise focusing on the quantification of BPA in a food simulant (50% ethanol), 24 laboratories participated. europa.eu The study aimed to validate the method's precision (repeatability and reproducibility) at various concentration levels relevant to both regulatory compliance and exposure assessment. europa.eu The results were used to establish performance benchmarks, such as reproducibility standard deviations, which were found to be 15% at a low concentration level (0.0067 mg/kg) and 6% at a higher level (0.56 mg/kg). europa.eu

Another ILC organized by the German National Reference Laboratory for Food Contact Materials assessed the analytical capabilities of laboratories for BPA and Bisphenol S (BPS) in water extracts from paper and cardboard. bfr-meal-studie.de For BPA analysis, a very good performance was observed, with over 89% of laboratories achieving acceptable z-scores, a statistical measure of performance. bfr-meal-studie.de

These studies highlight that even for a well-studied compound like BPA, ensuring consistency across different laboratories requires standardized methods and regular proficiency testing. For this compound, establishing such a framework would be a necessary step to ensure that data generated by different research groups or regulatory agencies are comparable and reliable.

Table 2: Examples of Inter-Laboratory Comparison (ILC) Studies for Bisphenol A This table provides examples of ILCs for the parent compound, Bisphenol A, to illustrate the framework for assessing inter-laboratory performance.

ILC OrganizerYearAnalyteMatrixNumber of LabsKey FindingSource
EURL-FCM2009Bisphenol A50% Ethanol (Food Simulant)24Successfully validated method precision; reproducibility SD was 6-15% depending on concentration. europa.eu
German NRL-FCM2020Bisphenol A & Bisphenol SWater extracts from paper/cardboardNot specifiedOver 89% of labs achieved acceptable z-scores for BPA analysis. bfr-meal-studie.de

Computational Modeling and in Silico Investigations of Bisphenol a Monofumarate

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govplos.org These simulations provide a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. nih.gov

For Bisphenol A, numerous studies have employed these techniques to understand its interaction with various nuclear receptors, including human estrogen-related receptor-gamma (ERRγ) and human estrogen receptor α (hERα). nih.govnih.govnih.gov These studies have identified key amino acid residues involved in the binding and have calculated binding affinities, often comparing them to the natural ligand, estradiol (B170435). nih.govarxiv.org For instance, molecular docking studies of BPA with ERRγ have shown a high binding affinity, with specific hydrogen bonds forming between the hydroxyl groups of BPA and amino acid residues like Glu275 and Arg316. nih.gov MD simulations further reveal the stability of these interactions over time. nih.govplos.org

While these methodologies are well-established for BPA, specific molecular docking and dynamics simulation studies on Bisphenol A monofumarate are not readily found in the reviewed literature. Such a study would involve computationally placing this compound into the binding site of a target receptor to predict its binding mode and affinity. This would help in understanding how the addition of the fumarate (B1241708) group to the BPA structure might alter its interaction with biological receptors compared to the parent compound.

Table 1: Key Concepts in Molecular Docking and Dynamics Simulations

TermDescriptionRelevance to this compound
Molecular Docking A computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Would be used to predict how this compound fits into the binding pockets of various biological receptors.
Molecular Dynamics (MD) Simulation A computer simulation method for analyzing the physical movements of atoms and molecules over time.Would assess the stability of the predicted this compound-receptor complex and the dynamics of their interaction.
Ligand-Receptor Interaction The binding of a ligand (e.g., this compound) to a receptor (e.g., a protein), which can trigger a biological response.Understanding these interactions is crucial for assessing the potential biological activity of this compound.
Binding Affinity The strength of the binding interaction between a single biomolecule (e.g., protein) and its ligand/binding partner (e.g., drug).A key metric that would be calculated to quantify the strength of the interaction between this compound and its target receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are used to predict the activity of new or untested chemicals based on the properties of similar compounds with known activities. researchgate.net For bisphenols, QSAR studies have been developed to predict various endpoints, including placental transport and estrogenic activity. nih.govresearchgate.net

These models often use molecular descriptors, which are numerical values that characterize the chemical properties of a molecule, such as its lipophilicity (LogP), molecular weight, and electronic properties. researchgate.net By establishing a correlation between these descriptors and a specific biological activity for a set of compounds, a predictive model can be built. nih.gov

Specific QSAR models focusing on this compound are not described in the available literature. To develop such a model, a dataset of related bisphenol compounds with measured activity would be required. The structural and physicochemical properties of this compound could then be used as input to the model to predict its activity. This predictive approach is valuable for screening large numbers of chemicals for potential toxicity and for prioritizing them for further experimental testing. mdpi.com

Table 2: Principles of QSAR Modeling

PrincipleDescriptionApplication to this compound
Molecular Descriptors Numerical representations of the chemical and physical characteristics of a molecule.Descriptors for this compound would be calculated to serve as input for predictive models.
Training Set A set of chemicals with known activities used to build the QSAR model.A relevant training set of bisphenol analogues would be necessary to build a model capable of predicting the activity of this compound.
Validation The process of assessing the predictive ability and reliability of a QSAR model.Any developed model would need to be rigorously validated to ensure its predictions are accurate.
Predictive Analytics The use of data, statistical algorithms, and machine learning techniques to identify the likelihood of future outcomes based on historical data.Would be applied to forecast the potential biological effects of this compound based on its structural features.

In Silico Prediction of Environmental Behavior and Degradation Pathways

In silico methods are also employed to predict the environmental fate of chemicals, including their distribution in different environmental compartments (air, water, soil) and their potential for degradation. researchgate.netwur.nl For Bisphenol A, models like the Equilibrium Criterion (EQC) model have been used to assess its environmental distribution, suggesting it is primarily found in water and soil with a relatively short half-life. researchgate.net

There is a lack of specific in silico predictions for the environmental behavior and degradation pathways of this compound in the scientific literature. Applying these computational methods would involve using its chemical structure to estimate its physicochemical properties and susceptibility to various degradation processes (e.g., biodegradation, photodegradation, hydrolysis). This would provide valuable information for assessing its potential environmental impact.

Material Interface Interactions and Release Studies of Bisphenol a Monofumarate

Migration and Leaching Kinetics from Polymer Matrices

There is no specific data available in the scientific literature detailing the migration and leaching kinetics of Bisphenol A monofumarate from any polymer matrices.

Research in this area would typically involve experiments to measure the rate at which this compound leaches from a polymer into a surrounding medium (e.g., water, food simulants, or biological fluids). Such studies would aim to quantify the amount of the substance released over time, which could be presented in a data table format, as shown in the hypothetical example below. The kinetics are often described by mathematical models (e.g., first-order kinetics, diffusion-controlled models) to predict release profiles under various conditions. For instance, studies on the related compound BPA show that its release from dental composites tends to be highest in the initial hours or days and then gradually decreases over time. endocrine-abstracts.org

Hypothetical Data Table for Leaching Kinetics: This table is for illustrative purposes only, as no specific data for this compound was found.

Time PointCumulative Release (µg/cm²)Release Rate (µg/cm²/day)
Day 1Data Not AvailableData Not Available
Day 7Data Not AvailableData Not Available
Day 14Data Not AvailableData Not Available
Day 30Data Not AvailableData Not Available

Factors Influencing Release Dynamics (e.g., temperature, pH, material composition)

No research studies were identified that specifically investigate the factors influencing the release dynamics of this compound.

For related compounds like BPA, several factors are known to significantly influence release from polymer matrices. reach-clp-biozid-helpdesk.de

Temperature: Higher temperatures generally increase the rate of diffusion and can accelerate the hydrolysis of polymer chains, leading to greater leaching of monomers and additives. mst.dknih.gov

pH: The pH of the contacting medium can be critical. Alkaline (high pH) or highly acidic (low pH) conditions can catalyze the hydrolytic degradation of the ester bonds within a polymer matrix, potentially increasing the release of substances like this compound. redalyc.orgresearchgate.net For example, BPA leaching from polycarbonate is known to be accelerated under alkaline conditions. researchgate.net

Material Composition: The specific composition of the polymer, including the type and concentration of monomers, cross-linking agents, and additives, plays a crucial role. The degree of polymerization is also a key factor; a lower degree of conversion can result in more unreacted monomers being available to leach out. reach-clp-biozid-helpdesk.de The presence of impurities from the synthesis process can also be a source of leachable substances. nih.gov

Hypothetical Data Table for Influencing Factors: This table is for illustrative purposes only, as no specific data for this compound was found.

ConditionpHTemperature (°C)Total Leached Amount (ng/g)
Acidic4.037Data Not Available
Neutral7.037Data Not Available
Alkaline9.037Data Not Available
Neutral, Elevated Temp.7.060Data Not Available

Adsorption and Desorption Phenomena at Material Surfaces

There is a lack of specific scientific literature on the adsorption and desorption phenomena of this compound at material surfaces.

This field of study would investigate how this compound molecules attach to (adsorb) and detach from (desorb) various surfaces. Key parameters in such research include the properties of the adsorbent material (e.g., surface area, porosity, chemical functional groups) and the adsorbate (the compound being adsorbed), as well as environmental conditions like pH and temperature. For BPA, studies have explored its adsorption onto materials like activated carbon, biochar, and mineral-based adsorbents, often finding that the process is pH-dependent. nih.govresearchgate.net Desorption studies are also critical for understanding the potential for re-release of a compound into the environment and for assessing the reusability of adsorbent materials. mdpi.com The interactions are often characterized by models such as the Langmuir or Freundlich isotherms to quantify the adsorption capacity.

Emerging Research Directions and Future Perspectives for Bisphenol a Monofumarate

Development of Novel Remediation and Sequestration Strategies

The environmental fate of Bisphenol A monofumarate and its parent compound, BPA, is a significant area of research. While specific remediation strategies for the monofumarate are still in early stages of investigation, research on BPA and its derivatives provides a strong foundation for future work. Current and developing strategies that could be adapted for this compound include bioremediation, adsorption, and advanced oxidation processes.

Bioremediation utilizes microorganisms or their enzymes to break down pollutants. For instance, enzymes like laccases, derived from fungi such as Trametes versicolor, have shown potential in degrading BPA. rsc.orgwur.nl The addition of biosurfactants, such as rhamnolipids, can enhance the kinetics of this enzymatic degradation. bohrium.com Future research will likely focus on identifying and engineering microbes or enzymes specifically effective against the ester structure of this compound.

Adsorption is another promising avenue, involving the use of materials that can bind to and remove the compound from water. biorxiv.org Novel adsorbents are being developed, such as molecularly imprinted polymers (MIPs) and cyclodextrin-based materials. tandfonline.comrsc.org For example, allyl-β-cyclodextrin functionalized molecularly imprinted polymer membranes have demonstrated high efficiency in adsorbing BPA and its derivatives, with a removal efficiency of approximately 90% even after multiple cycles. rsc.org These technologies could be tailored to selectively sequester this compound from complex environmental matrices.

Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are also effective in degrading BPA and could be applied to its monofumarate derivative. nih.gov

Remediation StrategyDescriptionPotential for this compound
Bioremediation Use of microorganisms or enzymes (e.g., laccase) to degrade the compound. rsc.orgwur.nlbohrium.comHigh, requires screening for specific microbial strains or enzymes effective on the ester linkage.
Adsorption Binding of the compound to the surface of adsorbent materials. biorxiv.orgtandfonline.comrsc.orgHigh, development of selective adsorbents like MIPs is a promising direction.
Advanced Oxidation Degradation through highly reactive species like hydroxyl radicals. nih.govHigh, effective for recalcitrant organic compounds.

Exploration of Previously Unidentified Molecular Targets

The molecular interactions of this compound within biological systems are not yet well-documented. However, extensive research into its parent compound, BPA, provides significant clues. BPA is known to interact with a wide array of molecular targets, acting as an endocrine disruptor by binding to steroid receptors. nih.govnih.gov

Key molecular targets for BPA and, by extension, potentially for its monofumarate derivative, include:

Nuclear Receptors: BPA binds to estrogen receptors (ERα and ERβ), the androgen receptor (AR), and the progesterone (B1679170) receptor (PR). plos.orgwikipedia.org A metabolite of BPA, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), has shown even stronger binding affinity for these receptors. plos.org

Other Receptors: G-protein coupled receptors, such as GPER, are also targets for BPA, which can trigger downstream signaling pathways like the EGFR/ERK1/2 cascade. nih.gov

Cellular Pathways: BPA has been shown to interfere with numerous cellular processes, including cell proliferation, apoptosis, and DNA replication. biorxiv.orgnih.gov It can also induce oxidative stress and impact metabolic pathways. nih.gov

Potential Molecular TargetKnown Interaction with BPA/DerivativesImplication for this compound
Estrogen Receptors (ERα, ERβ) Acts as a ligand, leading to endocrine disruption. nih.govwikipedia.orgThe fumarate (B1241708) moiety may alter binding affinity and biological response.
Androgen Receptor (AR) Acts as an antagonist. plos.orgwikipedia.orgPotential for anti-androgenic effects needs to be investigated.
Progesterone Receptor (PR) Interacts with the receptor. plos.orgThe biological consequences of this interaction for the monofumarate are unknown.
G-protein Coupled Receptors Activates signaling cascades. nih.govCould influence a wide range of cellular functions.

Innovation in Analytical and Monitoring Technologies

Accurate and sensitive detection methods are crucial for monitoring the presence of this compound in the environment and in biological samples. While specific methods for the monofumarate are not yet established in the literature, the techniques used for BPA and its esters are highly applicable.

The most common and reliable methods for analyzing bisphenol compounds are chromatographic techniques coupled with mass spectrometry. nih.govhibiscuspublisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the preferred methods for their high sensitivity and selectivity in complex matrices like water, soil, and biological fluids. nih.govhibiscuspublisher.compeerj.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, often requiring a derivatization step to increase the volatility of the analyte. hibiscuspublisher.comresearchgate.net

Innovations in sample preparation are also key to improving detection limits and accuracy. Solid-phase extraction (SPE) is a common pre-concentration and clean-up step. hibiscuspublisher.com Newer techniques like stir bar sorptive extraction (SBSE) are being developed as greener alternatives that use less solvent. mdpi.com The development of certified reference materials and standardized protocols will be essential for reliable monitoring of this compound.

Analytical TechniqueDescriptionApplicability to this compound
LC-MS/MS Highly sensitive and selective liquid chromatography method. nih.govhibiscuspublisher.compeerj.comGold standard for detection in environmental and biological samples.
GC-MS Gas chromatography method, often requiring derivatization. hibiscuspublisher.comresearchgate.netA robust and widely available alternative to LC-MS.
Solid-Phase Extraction (SPE) Sample preparation technique for concentration and clean-up. hibiscuspublisher.comEssential for achieving low detection limits in complex samples.
Stir Bar Sorptive Extraction (SBSE) A solventless sample preparation technique. mdpi.comA promising green analytical chemistry approach.

Advancing Sustainable Synthesis and Application Methodologies

This compound is a component in the synthesis of Bisphenol A fumarate resins, which are valued for their chemical and thermal resistance. wur.nlonepetro.org These resins are typically produced by reacting a propoxylated derivative of Bisphenol A with fumaric acid. onepetro.org They find use in applications such as fiber-reinforced plastics for tanks and pipes (B44673). wur.nl

However, due to the concerns surrounding BPA, there is a significant research effort to develop more sustainable and safer alternatives. The principles of green chemistry are being applied to the synthesis of BPA-free polymers. rsc.orgnih.gov

Future research in this area will likely focus on two main streams:

Development of Bio-based Alternatives: A major trend is the replacement of BPA with chemicals derived from renewable resources like lignin (B12514952) and other plant-based materials. rsc.orgresearchgate.net For example, researchers are exploring the synthesis of bio-based epoxy resins from compounds like sorbic acid to create BPA-free thermosets. researchgate.net

Q & A

Basic Research Question

  • Cell Line Selection : Use hormone-responsive models (e.g., MCF-7 for estrogenicity) with rigorous negative controls (e.g., BPA-free media) .
  • Dose Range : Include environmentally relevant doses (0.1–100 nM) and positive controls (17β-estradiol) to benchmark receptor activation .
  • Confounder Mitigation : Screen for contamination from lab plastics and culture media using SPE-coupled LC-MS .

What strategies are recommended for resolving contradictions between pharmacokinetic data suggesting rapid this compound clearance and epidemiological studies indicating prolonged exposure biomarkers?

Advanced Research Question

  • Tracer Studies : Administer isotopically labeled BPA monofumarate in controlled human trials to track elimination kinetics and identify non-dietary exposure routes (e.g., dermal absorption) .
  • Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile urinary excretion rates with tissue-specific bioaccumulation observed in NHANES data .
  • Temporal Sampling : Collect serial biospecimens (e.g., every 2 hours for 24 hours) to capture episodic exposure patterns .

How can researchers account for co-exposure to multiple bisphenol analogs (e.g., BPS, BPF) when evaluating the specific health impacts of this compound?

Advanced Research Question

  • Chemical Fingerprinting : Use high-resolution mass spectrometry (HRMS) to quantify 10+ bisphenol analogs simultaneously in exposure assessments .
  • Mixture Toxicity Models : Apply concentration addition or independent action models to predict cumulative endocrine disruption .
  • Epidemiological Adjustments : Use multivariable regression to stratify outcomes by co-exposure tertiles in cohort studies .

What advanced statistical approaches are effective in analyzing non-linear dose-response relationships observed in this compound toxicity studies?

Advanced Research Question

  • Benchmark Dose (BMD) Modeling : Fit Hill equation or log-logistic curves to identify thresholds for transcriptional activation (e.g., ERα/ERβ) .
  • Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses of low-dose effects .
  • Machine Learning : Train random forest classifiers on omics data to detect non-monotonic response patterns in gene expression .

What quality control measures are essential when synthesizing this compound derivatives for polymer chemistry applications to ensure batch-to-batch consistency?

Advanced Research Question

  • Reaction Optimization : Use central composite rotatable designs to determine optimal molar ratios (bisphenol:fumaric acid) and reaction temperatures for polycondensation .
  • Purity Assurance : Conduct nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) to verify monofumarate stereochemistry and crystallinity .
  • Supplier Audits : Require third-party testing for residual BPA and substitute analogs (e.g., BPS) in raw materials .

How should systematic reviews address methodological heterogeneity in this compound research, particularly regarding exposure assessment protocols and outcome measurement variability?

Advanced Research Question

  • Risk-of-Bias Tools : Apply OHAT or GRADE criteria to score studies on blinding, confounder adjustment, and exposure validation .
  • Sensitivity Analyses : Exclude studies with flawed designs (e.g., improper controls, non-validated assays) to assess robustness of conclusions .
  • Data Harmonization : Pool biomarker data using creatinine-adjusted urinary concentrations and standardized extraction protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.